molecular formula C17H15N7O2S B2523983 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 941955-97-1

2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Katalognummer: B2523983
CAS-Nummer: 941955-97-1
Molekulargewicht: 381.41
InChI-Schlüssel: JCYKVLMBOJVESS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel activated by extracellular ATP. The P2X7 receptor is a key mediator of the NLRP3 inflammasome activation and subsequent release of pro-inflammatory cytokines such as IL-1β, making it a critical target in immunological and inflammatory research. This compound has been specifically investigated for its potential in neuropharmacology, with studies indicating its efficacy in preclinical models of neuropathic pain and neuroinflammation. Its high selectivity helps researchers dissect the specific role of P2X7 signaling in complex pathological processes without significant off-target effects on other P2X receptor subtypes. The research value of this antagonist lies in its utility for elucidating the mechanisms driving chronic pain, neuroinflammatory conditions, and other diseases where purinergic signaling is implicated, providing a valuable tool for validating the P2X7 receptor as a therapeutic target.

Eigenschaften

IUPAC Name

2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7O2S/c1-11-7-13(22-26-11)20-14(25)9-27-17-15-16(18-10-19-17)24(23-21-15)8-12-5-3-2-4-6-12/h2-7,10H,8-9H2,1H3,(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYKVLMBOJVESS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Target of Action

Similar compounds with a [1,2,3]triazolo[4,5-d]pyrimidine scaffold have been used in the synthesis of selective a3 adenosine receptor antagonists. Therefore, it’s possible that this compound may also interact with the A3 adenosine receptor or similar targets.

Biologische Aktivität

The compound 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes various research findings regarding its biological activity, including antimicrobial, antitumor, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N6OSC_{18}H_{18}N_{6}OS, with a molecular weight of approximately 360.39 g/mol. The compound features a triazolopyrimidine core linked to a thioether and an isoxazole moiety, which are known to contribute to its biological activities.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

Antimicrobial Activity

  • Inhibition of Bacterial Growth : The compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, it has been reported to have a minimum inhibitory concentration (MIC) of 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .
  • Fungal Activity : The compound also demonstrates antifungal activity against Candida species and other fungi, with notable inhibition zones observed in growth assays .

Antitumor Activity

Research indicates that the compound has cytotoxic effects on several cancer cell lines. In vitro studies using the MTT assay have shown promising results for its potential use in cancer therapy .

The biological activity of the compound can be attributed to its ability to interact with specific targets within microbial cells:

  • DNA Gyrase Inhibition : Molecular docking studies suggest that the compound binds effectively to DNA gyrase, forming critical interactions that inhibit bacterial growth .
  • Binding Energies : The binding energies calculated during these studies indicate a strong affinity for the target sites compared to standard antibacterial agents like ciprofloxacin .

Data Tables

PropertyValue
Molecular FormulaC18H18N6OSC_{18}H_{18}N_{6}OS
Molecular Weight360.39 g/mol
Antibacterial MIC0.21 µM against E. coli
Antifungal ActivityActive against Candida spp.

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of the compound on HaCat cells (human keratinocyte cell line) and Balb/c 3T3 cells (mouse fibroblast cell line). Results indicated that the compound exhibited selective toxicity towards cancerous cells while sparing normal cells .
  • Molecular Docking Studies : In silico assessments showed that the compound fits well into the active sites of DNA gyrase and MurD, indicating its potential as a lead compound for developing new antimicrobial agents .

Vergleich Mit ähnlichen Verbindungen

Impact of Triazolo Substituents

  • Benzyl vs. Fluorobenzyl/Phenyl/Methoxyphenyl: The 3-benzyl group in the target compound and contributes to higher hydrophobicity compared to the 4-fluorobenzyl () and 3-phenyl () groups. Fluorine substitution () increases molecular weight (452.5 vs. 420.5 in ) and may enhance metabolic stability .

Acetamide Substituent Variations

  • 5-Methylisoxazol-3-yl vs. The 2-ethoxyphenyl group () increases molecular weight (420.5 vs. 397.4 in ) but may reduce solubility due to its aromaticity.

Molecular Weight Trends

  • The target compound’s inferred molecular weight (~422.5) aligns with analogs bearing benzyl or bulky substituents (e.g., 420.5 in ). Fluorine or methoxy groups further modulate weight (e.g., 452.5 in vs. 397.4 in ).

Q & A

Q. What are the key steps in synthesizing 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide?

The synthesis involves:

  • Step 1: Formation of the triazolopyrimidine core via cyclization of precursors (e.g., 3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine derivatives).
  • Step 2: Introduction of the thioether linkage through nucleophilic substitution, often using thioglycolic acid derivatives.
  • Step 3: Coupling with the 5-methylisoxazole-3-amine moiety via amide bond formation, typically employing carbodiimide coupling agents.
  • Key Conditions: Reactions are conducted in polar aprotic solvents (e.g., DMF or dichloromethane) under nitrogen atmosphere at 60–80°C. Purification is achieved via column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm regiochemistry of the triazole ring and substitution patterns.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and purity.
  • IR Spectroscopy: Identification of functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the acetamide group).
  • Elemental Analysis: To validate empirical formula .

Q. What preliminary biological screening assays are recommended for this compound?

Prioritize:

  • Enzyme Inhibition Assays: Test interactions with kinases or purine-metabolizing enzymes (common targets for triazolopyrimidines).
  • Cytotoxicity Screening: Use cancer cell lines (e.g., HeLa, MCF-7) with MTT or resazurin-based assays.
  • Solubility and Stability: Assess in PBS or simulated physiological conditions via HPLC-UV .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of the triazolopyrimidine core?

Strategies include:

  • Catalyst Screening: Use Cu(I) or Ru-based catalysts to enhance cyclization efficiency.
  • Solvent Optimization: Test mixtures of DMF:THF (3:1) to balance reactivity and solubility.
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 minutes at 100°C vs. 24 hours conventional) .

Q. How should researchers resolve contradictions in biological activity data across analogues?

  • Substituent Analysis: Compare activities of derivatives with varying substituents (e.g., benzyl vs. fluorobenzyl groups) to identify structure-activity relationships (SAR).
  • Statistical Modeling: Apply multivariate regression to correlate electronic (Hammett σ) or steric parameters (Taft constants) with activity trends.
  • Target Validation: Use siRNA knockdown or CRISPR to confirm target engagement .

Q. What methodologies are suitable for studying the compound’s interaction with biological targets?

  • Surface Plasmon Resonance (SPR): Measure binding kinetics (ka/kd) to purified enzymes.
  • Molecular Docking: Use software like AutoDock Vina to predict binding poses within active sites.
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of binding .

Q. How does the thioether group influence the compound’s pharmacokinetic profile?

  • Metabolic Stability: Perform microsomal assays (e.g., human liver microsomes) to assess oxidation susceptibility.
  • Lipophilicity Measurement: Determine logP values via shake-flask or HPLC methods.
  • Permeability Assays: Use Caco-2 cell monolayers to predict intestinal absorption .

Key Recommendations for Researchers

  • Data Reproducibility: Always cross-validate synthetic routes with at least two independent batches.
  • SAR Exploration: Systematically modify substituents on both the triazolopyrimidine and isoxazole moieties.
  • Mechanistic Depth: Combine in vitro assays with computational modeling to elucidate mode of action.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.